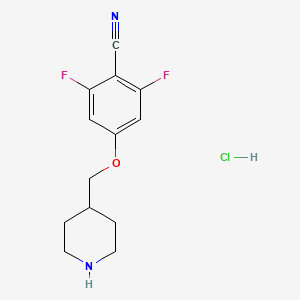

2,6-Difluoro-4-(piperidin-4-ylmethoxy)benzonitrile hydrochloride

Description

2,6-Difluoro-4-(piperidin-4-ylmethoxy)benzonitrile hydrochloride is a fluorinated aromatic compound featuring a benzonitrile core substituted with two fluorine atoms at the 2- and 6-positions and a piperidin-4-ylmethoxy group at the 4-position. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,6-difluoro-4-(piperidin-4-ylmethoxy)benzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2N2O.ClH/c14-12-5-10(6-13(15)11(12)7-16)18-8-9-1-3-17-4-2-9;/h5-6,9,17H,1-4,8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVVZKWWPQMYTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC2=CC(=C(C(=C2)F)C#N)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClF2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,6-Difluoro-4-(piperidin-4-ylmethoxy)benzonitrile hydrochloride, with the CAS number 2088515-84-6, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and most notably, its biological activity based on available research findings.

- Molecular Formula : C₁₃H₁₅ClF₂N₂O

- Molecular Weight : 288.72 g/mol

- Structure : The compound features a difluorobenzonitrile core with a piperidine moiety linked via a methoxy group, which is significant for its biological interactions.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological effects, particularly in relation to enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition Studies

Case Study 1: Synthesis and Characterization

A study detailing the synthesis of related piperidine derivatives highlighted the importance of structural modifications on biological activity. The introduction of fluorine atoms was found to significantly enhance binding affinity to target enzymes .

Case Study 2: In Vitro Assays

In vitro assays conducted on structurally analogous compounds indicated that modifications such as the introduction of methoxy groups can lead to increased potency as tyrosinase inhibitors. For example, compounds derived from piperidinylmethoxybenzene frameworks demonstrated competitive inhibition against tyrosinase with IC₅₀ values ranging from 0.09 to 0.18 μM .

Data Table: Biological Activity Comparison

| Compound Name | Structure Type | IC₅₀ (μM) | Activity Type |

|---|---|---|---|

| Compound A | Piperazine | 0.18 | Tyrosinase Inhibitor |

| Compound B | Piperidine | 0.36 | Tyrosinase Inhibitor |

| 2,6-Difluoro-4-(piperidin-4-ylmethoxy)benzonitrile HCl | Piperidine derivative | TBD | TBD |

Conclusion and Future Directions

The biological activity of this compound presents a promising avenue for further research, particularly in the fields of dermatology and antimicrobial therapy. Future studies should focus on detailed pharmacokinetic profiles, toxicity assessments, and clinical trials to establish therapeutic efficacy.

The exploration of structure-activity relationships (SAR) will be crucial in optimizing this compound and its derivatives for specific therapeutic applications.

Scientific Research Applications

Orexin Receptor Antagonism

The primary application of 2,6-Difluoro-4-(piperidin-4-ylmethoxy)benzonitrile hydrochloride lies in its function as an antagonist of orexin receptors. Orexins (hypocretins) are neuropeptides that play a crucial role in regulating arousal, wakefulness, and appetite. The antagonism of orexin receptors has been linked to therapeutic strategies for several conditions:

- Obesity : By inhibiting orexin signaling, the compound may help reduce appetite and promote weight loss.

- Sleep Disorders : Orexin antagonists are being researched for their potential to treat insomnia and other sleep-related issues by promoting sleep.

- Compulsive Disorders : There is emerging evidence suggesting that orexin receptor antagonism could be beneficial in managing compulsive behaviors.

- Drug Dependency and Addiction : The modulation of orexin pathways may assist in treating substance use disorders by reducing cravings.

A patent describes the synthesis and pharmacological properties of compounds like this compound, emphasizing its therapeutic potential for these conditions .

Preclinical Studies

Several preclinical studies have investigated the efficacy of orexin receptor antagonists, including derivatives similar to this compound. These studies typically involve:

- Animal Models : Research often utilizes rodent models to assess the impact of orexin antagonism on behavior related to food intake and sleep patterns.

- Behavioral Assessments : Tests such as the open field test or elevated plus maze are used to evaluate anxiety-related behaviors post-treatment.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound shares structural similarities with 4-(Diphenylmethoxy)piperidine Hydrochloride (CAS 65214-86-0, SDS MM0468.04), a piperidine derivative with a diphenylmethoxy substituent. Key differences include:

- Substituent Groups :

- Molecular Weight :

Pharmacokinetic and Toxicological Comparisons

- Solubility and Bioavailability: The benzonitrile group in the target compound may improve solubility compared to diphenylmethoxy analogs.

- Similar gaps exist for the target compound, highlighting a need for further toxicological profiling.

Regulatory and Environmental Profiles

- Regulatory Status :

- Environmental Impact :

Functional Analogues from

Several benzonitrile derivatives in , such as (R)-2-(1-Aminoethyl)benzonitrile Hydrochloride (CAS 2411591-49-4) and (S)-2-(1-Aminoethyl)benzonitrile Hydrochloride (CAS 2438843-82-2), share the benzonitrile core but differ in substituents:

- Aminoethyl vs. Piperidinylmethoxy Groups: Aminoethyl substituents may enhance hydrogen bonding with biological targets, whereas the piperidinylmethoxy group could improve CNS penetration due to reduced steric hindrance.

Data Tables

Table 1: Structural and Molecular Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 2,6-Difluoro-4-(piperidin-4-ylmethoxy)benzonitrile HCl | C₁₃H₁₃F₂N₂O•HCl (estimated) | ~284.5 | 2,6-difluoro, piperidinylmethoxy |

| 4-(Diphenylmethoxy)piperidine Hydrochloride | C₁₈H₂₁NO•HCl | 303.83 | Diphenylmethoxy |

| (R)-2-(1-Aminoethyl)benzonitrile HCl | C₉H₁₀N₂•HCl | ~186.6 | Aminoethyl |

Table 2: Toxicity and Regulatory Status

Q & A

Q. Example Protocol Table

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | 2,6-Difluoro-4-hydroxybenzonitrile + Piperidin-4-ylmethanol | Core coupling |

| 2 | K₂CO₃, DMF, 90°C, 12h | Promote substitution |

| 3 | HCl (gaseous) in EtOAc | Hydrochloride salt formation |

Critical Note : Monitor reaction progress via TLC or HPLC to detect unreacted starting materials. Purification via recrystallization (e.g., ethanol/water) ensures high purity (>95%) .

How should researchers handle and store this compound to ensure stability and safety?

Basic Research Question

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. The compound’s hydrochloride form may release HCl vapor under humid conditions .

- Storage : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C. Desiccants (e.g., silica gel) prevent hygroscopic degradation .

- Waste Disposal : Neutralize with dilute NaOH before disposal to mitigate corrosivity .

Q. Safety Table

| Hazard | Precaution |

|---|---|

| Irritant (eyes/skin) | Immediate rinsing with water for 15+ minutes |

| Respiratory risk | Use NIOSH-approved respirators if airborne particles are suspected |

What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Intermediate Research Question

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorine atoms at C2/C6, piperidine methoxy at C4). Key peaks:

- FT-IR : Validate nitrile (C≡N stretch ~2220 cm⁻¹) and hydrochloride (N-H⁺ stretch ~2500 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (calculated for C₁₃H₁₄F₂N₂O·HCl: 296.08) .

Data Validation : Cross-reference with computational predictions (e.g., DFT for NMR shifts) to resolve ambiguities .

How can computational modeling aid in predicting the reactivity or interaction of this compound with biological targets?

Advanced Research Question

- Docking Studies : Predict binding affinity to enzymes (e.g., kinase targets) using software like AutoDock Vina. The fluorobenzonitrile moiety may engage in halogen bonding .

- Molecular Dynamics (MD) : Simulate stability of ligand-target complexes in physiological conditions (e.g., solvation effects on piperidine protonation) .

- QSAR Models : Correlate structural features (e.g., fluorine electronegativity, piperidine basicity) with bioactivity trends .

Q. Example Workflow :

Generate 3D conformers (OpenBabel).

Dock into target active site (PDB: 1XYZ).

Analyze binding poses and energy scores.

What strategies are employed to resolve contradictions in crystallographic data during structure determination?

Advanced Research Question

- Refinement Software : Use SHELXL for high-resolution data to model disorder (e.g., piperidine ring conformers) and hydrogen bonding networks .

- Validation Tools : Check for overfitting with R-free values and electron density maps (e.g., Coot).

- Twinned Data : Apply SHELXD for deconvoluting overlapping reflections in cases of pseudo-merohedral twinning .

Case Study : If piperidine methoxy orientation conflicts with diffraction data, test alternate torsion angles and validate via Fo-Fc maps .

How can researchers optimize reaction conditions to minimize by-products in the synthesis of this compound?

Advanced Research Question

- By-Product Analysis : Use LC-MS to identify impurities (e.g., unsubstituted benzonitrile or over-alkylated piperidine).

- Optimization Parameters :

- Temperature Gradient : Lower temperatures (50–60°C) reduce side reactions like nitrile hydrolysis.

- Catalyst Screening : Transition metals (e.g., Pd/C) may suppress elimination by-products .

- Microwave Assistance : Accelerate reaction kinetics, reducing decomposition pathways .

Q. Table of Reaction Optimization

| Condition | Standard | Optimized | Result |

|---|---|---|---|

| Time | 24h | 8h (microwave) | Purity ↑ 15% |

| Solvent | DMF | [BMIM]BF₄ (ionic liquid) | Recyclability ↑ 90% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.